3-butanoyl-7-hydroxy-2H-chromen-2-one

描述

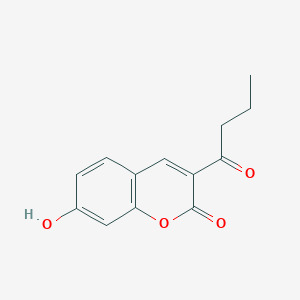

Structure

3D Structure

属性

IUPAC Name |

3-butanoyl-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-2-3-11(15)10-6-8-4-5-9(14)7-12(8)17-13(10)16/h4-7,14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTCLOZYLFQMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432213 | |

| Record name | 3-butyryl-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19491-89-5 | |

| Record name | 3-butyryl-7-hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 3 Butanoyl 7 Hydroxy 2h Chromen 2 One and Its Analogues

Classical and Contemporary Synthetic Strategies

The construction of the chromen-2-one core is achievable through several well-established named reactions, each offering distinct advantages regarding starting material availability, reaction conditions, and achievable substitution patterns.

Pechmann Condensation Approaches for Chromen-2-one Core Synthesis

The Pechmann condensation is a cornerstone of coumarin (B35378) synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.org For the synthesis of the 7-hydroxycoumarin core, resorcinol (B1680541) is the standard phenolic starting material. The reaction mechanism proceeds through an initial acid-catalyzed transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack (Friedel-Crafts acylation type) of the activated carbonyl group onto the electron-rich aromatic ring. wikipedia.org A final dehydration step yields the coumarin product. wikipedia.org

While direct synthesis of a 3-butanoyl derivative is complex, the Pechmann reaction is highly effective for producing 4-substituted-7-hydroxycoumarins. For instance, the condensation of resorcinol with ethyl acetoacetate (B1235776) yields 7-hydroxy-4-methylcoumarin, a closely related analogue. nih.govderpharmachemica.com Similarly, reacting resorcinol with ethyl butyroacetate produces 7-hydroxy-4-propylcoumarin. ias.ac.in The choice of catalyst is critical and has evolved from traditional strong mineral acids like H₂SO₄ to more environmentally benign and reusable solid acid catalysts. nih.govnih.govresearchgate.net

Table 1: Catalysts and Conditions for Pechmann Condensation of Resorcinol and Ethyl Acetoacetate

| Catalyst | Conditions | Yield (%) | Reference |

| Amberlyst-15 | 110 °C, 10 mol% | 97 | nih.gov, researchgate.net |

| Cr(NO₃)₃·9H₂O | Microwave, 10 mmol | High (not specified) | derpharmachemica.com |

| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 110 °C, 10 mol% | 88 | nih.gov |

| Sulfuric Acid | Conventional heating | Good (not specified) | wikipedia.org |

Knoevenagel Condensation and Subsequent Cyclization Reactions

The Knoevenagel condensation provides an alternative and versatile route to coumarins, particularly for controlling substitution at the C-3 position. wikipedia.org The general reaction involves the condensation of a compound with an active methylene (B1212753) group and a carbonyl compound, typically catalyzed by a weak base such as piperidine (B6355638) or pyridine. wikipedia.orgthermofisher.com

To synthesize 3-butanoyl-7-hydroxy-2H-chromen-2-one, the strategy involves reacting 2,4-dihydroxybenzaldehyde (B120756) with an active methylene compound capable of introducing the butanoyl group, such as hexane-2,4-dione. The mechanism starts with the base-catalyzed deprotonation of the active methylene compound to form a nucleophilic enolate. orientjchem.org This enolate then adds to the aldehyde's carbonyl group. The resulting intermediate undergoes a subsequent intramolecular cyclization (lactonization) through the attack of the phenolic hydroxyl group at the C-2 position, followed by dehydration to yield the final chromen-2-one structure. nih.govresearchgate.net This method is highly valuable as it directly installs the desired substituent at the C-3 position.

Direct Acylation Methods of Chromen-2-one Cores

Introducing an acyl group onto a pre-formed coumarin nucleus can be achieved through electrophilic substitution reactions, most notably the Fries rearrangement. wikipedia.org The Fries rearrangement converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. byjus.com To synthesize an acylated 7-hydroxycoumarin, one would first prepare the corresponding ester (e.g., 7-butanoyloxycoumarin) from 7-hydroxycoumarin.

Treatment of this ester with a Lewis acid like aluminum chloride (AlCl₃) promotes the migration of the acyl group to the aromatic ring. byjus.comorganic-chemistry.org The reaction mechanism involves the generation of an acylium carbocation that then performs an electrophilic aromatic substitution on the coumarin ring. byjus.com The regioselectivity is highly dependent on reaction conditions; lower temperatures generally favor the para-substituted product (C-6 acylation in this case), while higher temperatures favor the ortho-substituted product (C-8 acylation). byjus.compw.live Although this method is powerful for producing 6-acyl and 8-acyl-7-hydroxycoumarin analogues, it does not yield the C-3 acylated isomer. nih.gov

Multi-Component Reactions for Chromen-2-one Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular complexity. sathyabama.ac.in Several MCRs have been developed for the synthesis of diverse coumarin and chromene libraries. scielo.brfrontiersin.org

One notable example is the three-component synthesis of 2-amino-7-hydroxy-4H-chromene derivatives. orientjchem.org This reaction involves the condensation of resorcinol, an aromatic aldehyde (e.g., benzaldehyde), and an active methylene compound like malononitrile (B47326), often using a catalyst such as L-proline. orientjchem.org While this specific reaction does not produce the target 3-butanoyl derivative, it exemplifies the power of MCRs to rapidly assemble the core heterocyclic structure from simple starting materials in a single pot. Other reported three-component reactions can involve 7-hydroxycoumarins, acetylenic esters, and aldehydes to create complex O-substituted derivatives. scielo.brresearchgate.net

Functional Group Interconversions and Derivatization from Key Precursors

Once a suitable coumarin precursor is synthesized, functional group interconversions (FGI) provide the final step to arrive at the target molecule or to create a library of analogues. Key precursors such as 3-acetyl-7-hydroxycoumarin biosynth.com or 7-hydroxycoumarin-3-carboxylic acid nih.gov serve as versatile starting points.

Modification of a C-3 Substituent: A 7-hydroxycoumarin-3-carboxylic acid can be converted into the target 3-butanoyl ketone. This transformation can be achieved by first converting the carboxylic acid to an acid chloride, followed by a reaction with an appropriate organometallic reagent, such as an organocadmium or Gilman reagent (lithium dialkylcuprate), which are known to convert acid chlorides to ketones.

Derivatization of the C-3 Acyl Group: The butanoyl group itself is a site for further modification. The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also serve as a handle for forming other derivatives, such as oximes or hydrazones. Research on the analogous 3-acetyl-7-hydroxycoumarin shows that the acetyl group can participate in Mannich reactions to form aminomethylated derivatives (Mannich bases). rsc.org

Derivatization of the C-7 Hydroxyl Group: The phenolic hydroxyl at the C-7 position is readily derivatized. It can undergo etherification (e.g., Williamson ether synthesis) or esterification to modulate the molecule's solubility and biological properties. For instance, amide derivatives of 7-hydroxycoumarin-3-carboxylic acid have been synthesized to create fluorescent molecular probes. nih.gov

These FGI and derivatization strategies are crucial for fine-tuning the structure of the lead compound and for exploring structure-activity relationships.

Routes from 3-Acetyl-2H-chromen-2-one and its Derivatives

The 3-acetyl-2H-chromen-2-one scaffold serves as a versatile starting point for the synthesis of more complex 3-acylcoumarin analogues through the chemical modification of the acetyl group. researchgate.netconnectjournals.com 3-Acetylcoumarins can be synthesized via several methods, such as the Knoevenagel condensation between a salicylaldehyde (B1680747) and ethyl acetoacetate, often facilitated by catalysts like piperidine or ionic liquids. connectjournals.comresearchgate.net

While direct conversion of the 3-acetyl group to a 3-butanoyl group is not commonly reported as a single-step reaction, it can be achieved through multi-step synthetic sequences based on the known reactivity of the acetyl moiety. researchgate.net These potential pathways include:

Aldol (B89426) Condensation and Subsequent Reduction: The acetyl group can undergo a base-catalyzed aldol condensation with acetaldehyde (B116499) to form an α,β-unsaturated ketone. Subsequent catalytic hydrogenation of the carbon-carbon double bond and reduction of the ketone would yield the butanoyl side chain.

Wittig Reaction: A Wittig reaction between 3-acetylcoumarin (B160212) and a phosphorus ylide, such as ethylidenetriphenylphosphorane, would create a carbon-carbon double bond. This could be followed by hydration and oxidation steps to form the butanoyl group.

Grignard Reaction: Reaction of the 3-acetyl group with ethylmagnesium bromide would yield a tertiary alcohol. Subsequent dehydration to an alkene followed by hydroboration-oxidation could theoretically lead to the desired butanoyl group, although controlling the regioselectivity of these steps could be challenging.

The reactivity of the acetyl group in 3-acetylcoumarins is well-documented, including its use in synthesizing various heterocyclic systems like pyrazoles, isoxazoles, and pyridines by reacting it with different reagents. mdpi.comresearchgate.net For instance, 3-(2-bromoacetyl)-2H-chromen-2-one, readily prepared from 3-acetylcoumarin, is a key intermediate for accessing a variety of fused and substituted coumarin derivatives. mdpi.com

Selective Introduction of the Butanoyl Moiety at Position 3

The direct and selective introduction of a butanoyl group at the C-3 position of the coumarin ring is a crucial step in the synthesis of the target molecule. This is typically achieved by choosing starting materials that already contain the required carbon framework. The Knoevenagel condensation is a prominent method for this purpose.

The reaction involves the condensation of a salicylaldehyde derivative with an active methylene compound. asianpubs.orgnih.gov For the synthesis of this compound, the reaction would be between 2,4-dihydroxybenzaldehyde and a β-dicarbonyl compound such as hexane-2,4-dione. The reaction is generally catalyzed by a base like piperidine or an acid.

Another widely used method for coumarin synthesis is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. acs.orgresearchgate.net To synthesize this compound, one would theoretically react resorcinol with a β-ketoester like ethyl 3-oxohexanoate. However, the classical Pechmann reaction typically yields 4-substituted coumarins. Therefore, careful selection of the catalyst and reaction conditions is essential to control the regioselectivity and favor the formation of the 3-substituted product, though this is a less common outcome for this specific reaction.

Selective Introduction or Manipulation of the Hydroxyl Group at Position 7

The most direct and efficient strategy for incorporating the hydroxyl group at the C-7 position is to begin the synthesis with a precursor that already contains this functionality. Resorcinol (1,3-dihydroxybenzene) is the ideal starting phenol for the Pechmann condensation, as it directly yields the 7-hydroxycoumarin core. acs.orgrsc.org Similarly, 2,4-dihydroxybenzaldehyde is the appropriate aldehyde precursor for the Knoevenagel condensation to achieve the same outcome. sharif.edu

In syntheses where the hydroxyl group might interfere with subsequent reaction steps, a protection-deprotection strategy can be employed. nih.gov The hydroxyl group can be converted into a less reactive ether, such as a methoxy (B1213986) or benzyloxy group, before carrying out other transformations. After the desired modifications are complete, the protecting group is removed to regenerate the free hydroxyl group. For example, starting a synthesis with 3-methoxyphenol (B1666288) would lead to a 7-methoxycoumarin, which can then be demethylated using reagents like boron tribromide (BBr₃) to yield the final 7-hydroxy product.

The direct hydroxylation of a pre-formed coumarin ring is generally not a preferred method due to difficulties in controlling the position of the incoming hydroxyl group, often leading to a mixture of products.

Green Chemistry Approaches and Catalytic Enhancements in Synthesis

In recent years, there has been a significant shift towards developing environmentally benign and sustainable methods for chemical synthesis. The synthesis of coumarins has benefited greatly from these green chemistry approaches, which focus on reducing waste, avoiding hazardous solvents, and using recyclable catalysts. nih.govresearchgate.net

Several green strategies have been successfully applied to coumarin synthesis:

Heterogeneous Catalysis: The use of solid acid catalysts that can be easily separated from the reaction mixture and reused is a key green approach. rsc.org Examples include Ti(IV)-doped ZnO nanoparticles, HClO₄·SiO₂, and tungstate (B81510) sulfuric acid, which have been shown to be effective in Pechmann and Knoevenagel condensations. acs.orgresearchgate.netrsc.org

Solvent-Free Conditions: Conducting reactions without a solvent, often using grinding techniques (mechanochemistry), minimizes the use of volatile and often toxic organic solvents. sharif.edumdpi.com The reaction of aromatic aldehydes, resorcinol, and malononitrile has been achieved by grinding with a catalytic amount of sodium carbonate. sharif.edu

Alternative Reaction Media: Water or deep eutectic solvents (DES) have been used as green alternatives to conventional organic solvents. nih.gov

Energy-Efficient Methods: Microwave irradiation and ultrasound have been employed to accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating. nih.govrsc.org

| Catalyst System | Reaction Type | Green Aspects | Reference |

| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | Pechmann Condensation | Heterogeneous, reusable catalyst | acs.org |

| Poly(4-vinylpyridinium) hydrogen sulfate | Pechmann Condensation | Solid acid catalyst, ultrasound irradiation | rsc.org |

| Fe₃O₄@sulfosalicylic acid | Knoevenagel Condensation | Magnetic, reusable catalyst, microwave irradiation | rsc.org |

| Rochelle Salt | Three-component reaction | Biodegradable catalyst, water as solvent | researchgate.net |

| Na₂CO₃ | Knoevenagel-Michael-cyclization | Solvent-free grinding | sharif.edu |

| Choline chloride/Zinc chloride (DES) | Knoevenagel Condensation | Deep eutectic solvent as catalyst and medium | nih.gov |

Optimization of Reaction Conditions and Yield for this compound

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction time and side product formation. The key parameters that are typically adjusted include the choice of catalyst, solvent, reaction temperature, and reaction duration. scielo.br

Catalyst: The nature and amount of the catalyst can significantly influence the reaction outcome. For acid-catalyzed reactions like the Pechmann condensation, screening different Lewis acids (e.g., ZnCl₂, AlCl₃) or solid acids can identify the most efficient one. acs.orgresearchgate.net For base-catalyzed reactions, the strength and stoichiometry of the base are important variables.

Solvent: The polarity of the solvent can affect the solubility of reactants and the stability of intermediates. While traditional syntheses often use solvents like toluene (B28343) or ethanol, green alternatives such as water, ionic liquids, or solvent-free conditions are increasingly preferred. scielo.brchimicatechnoacta.ru In some cases, a solvent-free approach provides the highest yield. chimicatechnoacta.ru

Temperature: Temperature plays a crucial role in reaction kinetics. While higher temperatures often increase the reaction rate, they can also lead to the formation of undesired byproducts. scielo.brchemmethod.com Optimization studies often compare reactions at room temperature, elevated temperatures (reflux), and under cooling to find the ideal balance. scielo.br

Reaction Time: Monitoring the reaction over time using techniques like Thin Layer Chromatography (TLC) helps determine the optimal duration needed for the completion of the reaction. Excessively long reaction times can lead to product degradation and lower yields. scielo.br

An example of optimization is shown in the synthesis of dihydrobenzofuran neolignans, where parameters like the oxidant, solvent, temperature, and time were systematically varied to find that using Ag₂O in acetonitrile (B52724) under reflux for 4 hours gave the best results, a significant improvement over the previously reported 20-hour reaction time at room temperature. scielo.br Similar systematic studies would be essential to determine the most efficient protocol for producing this compound with high yield and purity.

| Reaction | Optimized Parameter | Condition | Effect | Reference |

| Pechmann Condensation | Catalyst Loading (Zn₀.₉₂₅Ti₀.₀₇₅O) | 7.5 mol% Ti | Highest yield (88%) | acs.org |

| Multicomponent Reaction | Solvent | Water | Best yield (98%) compared to organic solvents or neat conditions | chimicatechnoacta.ru |

| Oxidative Coupling | Solvent | Acetonitrile | Best balance of conversion and selectivity | scielo.br |

| Oxidative Coupling | Temperature & Time | Reflux (85°C), 4 hours | Reduced time from 20h, maintained good conversion | scielo.br |

| Multicomponent Reaction | Catalyst/Medium | [pmIm]Br (Ionic Liquid) | Good yield (85%) at room temperature | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 3 Butanoyl 7 Hydroxy 2h Chromen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton environments within a molecule.

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-butanoyl-7-hydroxy-2H-chromen-2-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the coumarin (B35378) ring, the protons of the butanoyl side chain, and the phenolic hydroxyl proton.

The aromatic region of the coumarin core typically displays an ABX spin system. rsc.org The proton at position 4 (H-4) is highly deshielded due to the influence of the adjacent carbonyl group and the double bond, appearing as a sharp singlet at a low field. The protons on the benzene (B151609) ring (H-5, H-6, and H-8) will show characteristic splitting patterns based on their coupling with each other. The phenolic hydroxyl proton at position 7 (-OH) typically appears as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. researchgate.net

The butanoyl side chain will present three distinct signals: a triplet for the terminal methyl group (H-4'), a sextet for the adjacent methylene (B1212753) group (H-3'), and a triplet for the methylene group directly attached to the carbonyl (H-2').

Predicted ¹H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~8.5 | Singlet (s) | - |

| H-5 | ~7.6 | Doublet (d) | ~8.5 |

| H-6 | ~6.9 | Doublet of doublets (dd) | ~8.5, 2.4 |

| H-8 | ~6.8 | Doublet (d) | ~2.4 |

| 7-OH | Variable (e.g., ~10.5) | Broad singlet (br s) | - |

| H-2' (CH₂) | ~2.9 | Triplet (t) | ~7.3 |

| H-3' (CH₂) | ~1.7 | Sextet (sxt) | ~7.4 |

| H-4' (CH₃) | ~1.0 | Triplet (t) | ~7.5 |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. researchgate.net In this compound, thirteen distinct carbon signals are expected.

The spectrum will be characterized by two carbonyl carbon signals at very low fields: one for the lactone carbonyl (C-2) and another for the ketone carbonyl of the butanoyl group (C-1'). The carbons of the aromatic ring and the C-3/C-4 double bond will resonate in the typical downfield region for sp²-hybridized carbons. The sp³-hybridized carbons of the butanoyl side chain will appear at higher fields. The carbon attached to the hydroxyl group (C-7) is significantly deshielded compared to other aromatic carbons. researchgate.net

Predicted ¹³C NMR Data for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O, lactone) | ~162.0 |

| C-3 | ~118.0 |

| C-4 | ~145.0 |

| C-4a | ~114.0 |

| C-5 | ~129.0 |

| C-6 | ~113.0 |

| C-7 | ~163.0 |

| C-8 | ~102.0 |

| C-8a | ~156.0 |

| C-1' (C=O, ketone) | ~200.0 |

| C-2' (CH₂) | ~45.0 |

| C-3' (CH₂) | ~17.5 |

| C-4' (CH₃) | ~13.7 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by revealing through-bond and through-space correlations. ceon.rs

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). ceon.rs For this compound, COSY would show cross-peaks between H-5 and H-6, and between H-6 and H-8. Within the butanoyl chain, correlations would be observed between H-2' and H-3', and between H-3' and H-4'. mdpi.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). rsc.org It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H-5 to C-5, H-2' to C-2').

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically two or three bonds) between protons and carbons. rsc.orgceon.rs It is invaluable for piecing together the molecular structure. Key expected correlations include:

The H-4 singlet correlating to C-2, C-5, and C-4a.

The H-2' methylene protons correlating to the ketone carbonyl C-1' and the coumarin C-3.

The H-5 proton correlating to C-4, C-7, and C-8a.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, offers valuable structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a compound, which is a definitive piece of evidence for its identity. For this compound, with a chemical formula of C₁₃H₁₂O₄, HRMS would be used to confirm the exact mass of its molecular ion.

Predicted HRMS Data for this compound

| Ion | Chemical Formula | Calculated m/z |

| [M+H]⁺ | C₁₃H₁₃O₄⁺ | 233.0808 |

| [M+Na]⁺ | C₁₃H₁₂O₄Na⁺ | 255.0628 |

| [M-H]⁻ | C₁₃H₁₁O₄⁻ | 231.0663 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, and often fragile, molecules like coumarin derivatives. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation in the initial analysis.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, can reveal characteristic fragmentation patterns. For 7-hydroxycoumarin derivatives, common fragmentation pathways include the sequential loss of carbon monoxide (CO) and carbon dioxide (CO₂) molecules from the coumarin ring system. The butanoyl side chain would also be expected to undergo characteristic cleavages, such as alpha-cleavage adjacent to the carbonyl group.

Elucidation of Fragmentation Pathways

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the fragmentation of coumarins is well-documented. A primary and characteristic fragmentation pathway for the coumarin scaffold involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrone ring, resulting in the formation of a stable benzofuran (B130515) radical ion. benthamopen.comnih.govnih.gov

For this compound, further fragmentation would be dictated by the butanoyl side chain at the C-3 position. The fragmentation of ketones is characterized by specific cleavage patterns:

α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. For the butanoyl group, this would lead to two primary fragment ions: one from the loss of a propyl radical (•C3H7), resulting in an acylium ion, and another from the loss of the acyl radical (•COC3H7).

McLafferty Rearrangement: This is a characteristic fragmentation for ketones with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond, leading to the elimination of a neutral alkene (in this case, propene, C3H6).

High-resolution mass spectrometry (HRMS) would be employed to distinguish between fragments with the same nominal mass, such as the loss of CO versus the loss of N₂ or C₂H₄, by providing exact mass measurements and enabling the generation of molecular formulas for each fragment ion. benthamopen.com Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would further aid in proposing and confirming fragmentation pathways by allowing for the isolation and subsequent fragmentation of specific ions. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent parts: the hydroxyl group, the butanoyl ketone, and the α,β-unsaturated lactone of the coumarin core. nih.govresearchgate.net Based on data from analogous compounds like 7-hydroxy-4-methyl coumarin and general spectroscopic principles, the following key absorptions can be predicted: researchgate.netresearchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3500 - 3200 | O-H stretch (broad) | Phenolic hydroxyl |

| ~3100 - 3000 | C-H stretch | Aromatic C-H |

| ~1725 - 1705 | C=O stretch | Ketone (butanoyl) |

| ~1710 - 1680 | C=O stretch | α,β-Unsaturated Lactone |

| ~1620 - 1580 | C=C stretch | Aromatic ring |

| ~1200 - 1000 | C-O stretch | Lactone & Phenol (B47542) |

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound.

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the absolute configuration of the molecule. For coumarin derivatives, it typically confirms the planarity of the fused ring system. mdpi.com

Chromatographic Purity Assessment and Isolation Techniques

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of coumarin derivatives and for their quantification. nih.gov A reverse-phase HPLC (RP-HPLC) method is typically employed for this class of compounds.

A standard HPLC setup would involve:

Stationary Phase: An octadecylsilyl (C18) column is most commonly used for the separation of coumarins. nih.govresearchgate.net

Mobile Phase: A gradient elution system is often used, typically consisting of a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net A small amount of acid, such as acetic acid or phosphoric acid, is frequently added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of the phenolic hydroxyl group. researchgate.netsielc.com

Detection: A Diode Array Detector (DAD) or a standard UV detector is used for monitoring the eluting compounds. Coumarins possess a strong chromophore, and detection is typically carried out at a wavelength around 320-330 nm. nih.gov

This method allows for the separation of the target compound from any starting materials, by-products, or other impurities, with purity typically expressed as a percentage of the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. This hyphenated technique is exceptionally powerful for the unambiguous identification of compounds in complex mixtures and for confirming the identity of the main peak in a chromatogram. nih.govulisboa.pt

In an LC-MS analysis of this compound, the HPLC component would separate the compound as described above. The eluent would then be introduced into the mass spectrometer, typically using an atmospheric pressure ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.govresearchgate.net The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), confirming the molecular weight. Tandem MS (LC-MS/MS) can be performed to obtain fragmentation data for the eluting peak, which provides definitive structural confirmation. nih.govresearchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the mass percentages of the elements (carbon, hydrogen, and oxygen) that constitute a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's empirical formula. For this compound, the molecular formula is C₁₃H₁₂O₄.

The theoretical elemental composition is calculated as follows:

Molecular Formula: C₁₃H₁₂O₄

Molecular Weight: 232.23 g/mol

| Element | Atomic Weight ( g/mol ) | Atoms per Molecule | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 13 | 156.143 | 67.27% |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.21% |

| Oxygen (O) | 15.999 | 4 | 63.996 | 27.56% |

Table 2: Theoretical Elemental Composition of this compound.

The experimentally determined percentages of C, H, and O must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to validate the empirical and molecular formula of the synthesized compound.

Investigation of Biological Activities of 3 Butanoyl 7 Hydroxy 2h Chromen 2 One in Pre Clinical Models

Enzyme Inhibitory Activities

Inhibition of Dipeptidyl Peptidase III (DPP III) and Related Zinc-Dependent Exopeptidases

Dipeptidyl peptidase III (DPP III) is a zinc-dependent exopeptidase involved in various pathophysiological processes, including pain modulation and blood pressure regulation. nih.govnih.gov Consequently, the discovery of new DPP III inhibitors is an area of active research.

While direct inhibitory data for 3-butanoyl-7-hydroxy-2H-chromen-2-one against DPP III is not extensively documented, studies on closely related analogues, particularly 3-benzoyl-7-hydroxy-2H-chromen-2-one, have shown potent inhibitory activity. In a study evaluating a series of coumarin (B35378) derivatives, 3-benzoyl-7-hydroxy-2H-chromen-2-one emerged as the most potent inhibitor of human DPP III (hDPP III), with a half-maximal inhibitory concentration (IC50) value of 1.10 μM. nih.govnih.govresearchgate.net This suggests that the 7-hydroxycoumarin scaffold with a substitution at the 3-position is a promising framework for DPP III inhibition. The presence of a hydroxyl group at the C7 position on the coumarin core is crucial for the binding mechanism and stabilization of the compound within the enzyme's active site. nih.gov

| Compound | hDPP III Inhibition IC50 (μM) |

|---|---|

| 3-Benzoyl-7-hydroxy-2H-chromen-2-one | 1.10 |

Myosin ATPase Inhibition (e.g., Skeletal and Cardiac Myosin II)

Research into the inhibition of myosin ATPase by coumarin derivatives has been conducted, although specific data for this compound is not available in the reviewed literature. Studies have shown that certain derivatives of 4-hydroxycoumarin (B602359) can act as inhibitors of myosin II ATPase. For instance, 2,3-butanedione (B143835) monoxime has been identified as an uncompetitive inhibitor of myosin subfragment 1 Mg(2+)-ATPase. nih.gov This compound was found to slow the kinetics of phosphate (B84403) release, a key step in the ATPase cycle. nih.gov However, this compound is structurally distinct from the 3-butanoyl-7-hydroxycoumarin core. Further research is required to determine if the 7-hydroxycoumarin scaffold possesses similar inhibitory properties against myosin ATPase.

Inhibition of Other Relevant Enzymes (e.g., kinases, proteases, acetylcholinesterase)

The broader family of coumarin derivatives has been investigated for inhibitory activity against a variety of other enzymes. For example, certain coumarins have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases like Alzheimer's. nih.gov Specifically, 3-chloro-7-hydroxy-4-methylcoumarin has been studied for its reversible inhibition of these enzymes. nih.gov

Additionally, some flavonoids, which share structural similarities with coumarins, have been shown to inhibit cytochrome P450 enzymes like CYP3A4. mdpi.com While direct evidence for this compound is lacking, the general enzymatic inhibitory potential of the coumarin scaffold suggests that it could be a candidate for broader screening against various kinases and proteases.

Antioxidant Potential Assessment

Radical Scavenging Assays (e.g., DPPH, FRAP)

The antioxidant potential of coumarin derivatives is a well-documented area of research, with many compounds demonstrating significant radical scavenging activity. Studies have shown that the presence and position of hydroxyl groups on the coumarin ring are critical for this activity. researchgate.net While specific DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assay results for this compound are not detailed in the available literature, research on other hydroxylated coumarins provides a strong indication of its potential.

For instance, 7-hydroxycoumarins are known to possess antioxidant properties. hilarispublisher.com The antioxidant activity of various 2H-chromen-2-one derivatives has been confirmed through in vitro assays, which show their capacity to scavenge free radicals. researchgate.net The general consensus is that hydroxylated coumarins are effective antioxidants, and the 7-hydroxy substitution is particularly favorable for this activity. researchgate.net

| Compound/Assay | Activity/Result |

|---|---|

| 7-hydroxy-3-(3'-hydroxy)phenylcoumarin (ORAC-FL) | 11.8 |

| 7-hydroxy-3-(3'-hydroxy)phenylcoumarin (Hydroxyl radical scavenging) | 54% |

| General 7-hydroxycoumarins (DPPH assay) | Demonstrate scavenging activity |

Mitigation of Oxidative Stress in Cellular Models

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous diseases. mdpi.com Antioxidant compounds can mitigate this damage.

Studies on 7-hydroxycoumarin (also known as umbelliferone) have demonstrated its ability to alleviate oxidative stress in cellular and animal models. For example, 7-hydroxycoumarin has been shown to significantly reduce levels of oxidative stress markers in mice with ulcerative colitis by inhibiting the MAPK pathway. researchgate.net It has also been found to protect against colistin-induced kidney injury by reducing oxidative stress and apoptosis. researchgate.net Furthermore, synthetic hydroxycoumarin derivatives have shown protective effects on bovine aortic endothelial cells against oxidative stress induced by various agents. researchgate.net A study on a coumarin-chalcone derivative also highlighted its role in reducing cellular ROS production in a neuroblastoma cell model. nih.gov These findings underscore the potential of the 7-hydroxycoumarin scaffold, as present in this compound, to protect cells from oxidative damage.

Antimicrobial Efficacy

The antimicrobial potential of this compound and related coumarin derivatives has been evaluated against a range of pathogenic microorganisms, including bacteria and fungi.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus)

Derivatives of 2H-chromen-2-one have demonstrated notable antibacterial properties. researchgate.netresearchgate.net Studies have shown that these compounds can exhibit both bacteriostatic (inhibiting bacterial growth) and bactericidal (killing bacteria) activity. researchgate.netresearchgate.net The antibacterial efficacy is often linked to the specific structural characteristics of the coumarin derivatives. researchgate.net

In investigations involving various 2H-chromen-2-one derivatives, significant activity has been observed against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli. researchgate.netresearchgate.net For instance, certain synthesized 2H-chromen-2-one derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Bacillus cereus, showing varying degrees of bacteriostatic and bactericidal effects. researchgate.net The presence of specific substituents on the coumarin ring, such as a trifluoromethyl (CF3) group, has been found to enhance antibacterial activity. nih.gov

It is understood that the mechanism of action for some coumarin derivatives involves damaging the bacterial cell membrane. nih.gov While active against both Gram-positive and Gram-negative bacteria, some reports suggest a particularly strong activity against Gram-negative strains. nih.gov The evaluation of novel 2-aryl-3-nitro-2H-chromene derivatives has also identified potent agents against multidrug-resistant strains of S. aureus and S. epidermidis. nih.gov

Table 1: Antibacterial Activity of Selected 2H-Chromen-2-one Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 2H-Chromen-2-one derivatives | Staphylococcus aureus | Bacteriostatic & Bactericidal | researchgate.netresearchgate.net |

| 2H-Chromen-2-one derivatives | Escherichia coli | Bacteriostatic & Bactericidal | researchgate.netresearchgate.net |

| 2H-Chromen-2-one derivatives | Bacillus cereus | Bacteriostatic & Bactericidal | researchgate.netresearchgate.net |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Staphylococcus aureus | MIC: 1.5 mM | nih.gov |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Multidrug-resistant S. aureus | MIC: 4 µg/mL | nih.gov |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Multidrug-resistant S. epidermidis | MIC: 1–4 µg/mL | nih.gov |

Antifungal Activity against Various Fungal Strains (e.g., Candida albicans, Aspergillus niger)

Coumarin derivatives have also been investigated for their effectiveness against various fungal pathogens. For example, newly synthesized coumarins have demonstrated significant antifungal activities when tested against fungal species like Aspergillus niger and Candida albicans. nih.govresearchgate.net The antifungal potential of these compounds is often compared to standard antifungal drugs to assess their efficacy. nih.gov

One study focused on the antifungal activity of 7-hydroxy-6-nitro-2H-1-benzopyran-2-one against Aspergillus species. This derivative was found to inhibit both the mycelial growth and the germination of conidia. nih.gov Its mode of action appears to involve affecting the structure of the fungal cell wall. nih.gov Furthermore, when combined with azole antifungal drugs like voriconazole (B182144) and itraconazole, this coumarin derivative displayed an additive effect. nih.gov

Another natural coumarin, scopoletin, has shown antifungal properties against the multidrug-resistant strain Candida tropicalis. frontiersin.org Research has indicated that the substitutions at the C-3 and C-4 positions of the coumarin structure can influence the antifungal bioactivity against different Candida strains. mdpi.com

Table 2: Antifungal Activity of Selected Coumarin Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one | Aspergillus niger | Good activity | nih.govresearchgate.net |

| 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methoxy)-2H-chromen-2-one | Candida albicans | Good activity | nih.govresearchgate.net |

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus fumigatus | MIC: 16 µg/mL | nih.gov |

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus flavus | MIC: 16 µg/mL | nih.gov |

| 4-(decyloxy)-2h-chromen-2-one | Candida krusei | MIC: 0.103 µmol/mL | mdpi.com |

| Scopoletin | Candida tropicalis | Fungistatic activity | frontiersin.org |

Anti-Mycobacterial Activity (e.g., Mycobacterium tuberculosis strain)

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has spurred research into new anti-mycobacterial agents. mdpi.comnih.gov Coumarin-based compounds have been explored for their potential in this area. nih.gov Studies have reported the synthesis of new 2H-chromene or coumarin-based acylhydrazones that were evaluated for their in vitro activity against the Mycobacterium tuberculosis H37Rv strain. nih.gov Some of these compounds demonstrated significant antimycobacterial activity at submicromolar concentrations with minimal cytotoxicity. nih.gov

Chalcones, which are precursors in flavonoid biosynthesis and structurally related to coumarins, have also been investigated. A series of synthetic chalcones were evaluated for their antimycobacterial properties, with some compounds inhibiting the growth of M. bovis BCG and Mtb H37Rv strains. mdpi.comresearchgate.net Flavonoids and pyrimidine (B1678525) compounds have also been assessed for their anti-mycobacterial effects against Mycobacterium tuberculosis and Mycobacterium avium. nih.gov

Table 3: Anti-Mycobacterial Activity of Selected Compounds

| Compound Class/Derivative | Mycobacterial Strain | Key Finding | Reference |

|---|---|---|---|

| Coumarin-based acylhydrazones | Mycobacterium tuberculosis H37Rv | Active at submicromolar concentrations | nih.gov |

| Synthetic Chalcones | M. bovis BCG and Mtb H37Rv | Growth inhibition in bacterial cultures | mdpi.comresearchgate.net |

| Flavonoid and Pyrimidine Compounds | Mycobacterium tuberculosis and Mycobacterium avium | Additive to synergistic interactions with first-line anti-TB drugs | nih.gov |

Anti-inflammatory Properties in In Vitro and In Vivo Animal Models

Coumarin and its derivatives have been recognized for their anti-inflammatory properties. mdpi.com These effects are often attributed to their antioxidant capabilities. mdpi.com Preclinical studies have utilized both in vitro cell models, such as lipopolysaccharide (LPS)-induced RAW264.7 macrophages, and in vivo animal models to investigate these properties. nih.govnih.govmdpi.com

In vitro, certain 2-phenyl-4H-chromen-4-one derivatives have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated macrophages. nih.gov The mechanism of action for some of these compounds involves the downregulation of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by inhibiting signaling pathways such as the TLR4/MAPK pathway. nih.gov Similarly, other synthetic coumarin derivatives have demonstrated the ability to reduce NO production and inhibit the phosphorylation of key inflammatory signaling proteins. mdpi.com

In vivo studies, such as the carrageenan-induced paw edema model in mice, have further confirmed the anti-inflammatory potential of these compounds. mdpi.com For instance, a synthetic hydrangenol (B20845) derivative possessing a 4H-1-benzopyran-4-one moiety showed significant anti-inflammatory and antinociceptive activities. nih.gov

Anticancer Activity in Cell-Based Assays

The potential of coumarin derivatives as anticancer agents has been explored in various human cancer cell lines. These studies typically assess the cytostatic (inhibiting cell growth) and cytotoxic (causing cell death) effects of the compounds.

Cytostatic and Cytotoxic Effects on various Human Cancer Cell Lines (e.g., HepG2, HCT-116, MCF-7)

A number of studies have evaluated the in vitro anticancer activity of coumarin derivatives against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), and breast adenocarcinoma (MCF-7). For example, certain thiazole (B1198619) derivatives, which can be synthesized from coumarin precursors, have shown cytotoxic effects on these cell lines, with their efficacy determined by IC50 values (the concentration required to inhibit the growth of 50% of cells). ekb.eg

The synthesis of fused chromenopyrimidines has yielded compounds with potential anti-cancer activity, particularly against breast cancer cell lines like MCF-7, by inducing cell cycle arrest and apoptosis. nih.gov Similarly, other synthesized heterocyclic compounds have been tested for their cytotoxic effects on HCT-116, MCF-7, and HepG2 cell lines. ekb.eg The anticancer activity of some compounds is linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. mdpi.com

Table 4: Anticancer Activity of Selected Coumarin-Related Derivatives

| Compound/Derivative Class | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| Thiazole derivatives | HCT-116 (colon) | Cytotoxic (IC50: 4.7-9.5 µg/ml) | ekb.eg |

| Thiazole derivatives | MCF-7 (breast) | Cytotoxic (IC50: 4.8-9.6 µg/ml) | ekb.eg |

| Thiazole derivatives | HepG2 (liver) | Cytotoxic (IC50: 11-18 µg/ml) | ekb.eg |

| Fused chromenopyrimidines | MCF-7 (breast) | Cell cycle arrest and apoptosis induction | nih.gov |

| Quercetin-Zinc (II) Complex | HepG2 and HCT-116 | Inhibition of cell proliferation | mdpi.com |

Induction of Apoptosis in Cancer Cell Lines

The coumarin scaffold is a recurring motif in compounds investigated for their anticancer properties. Studies on 7-hydroxycoumarin and its derivatives have demonstrated their potential to induce apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic activity is a critical mechanism for eliminating cancerous cells.

Research has shown that 7-hydroxycoumarin can induce apoptosis and cause disturbances in the cell cycle of human lung carcinoma cell lines. Furthermore, it has been observed to decrease the levels of cyclin D1, a protein crucial for cell cycle progression, in the human adenocarcinoma cell line A-427. These findings suggest that the 7-hydroxycoumarin structure may contribute to the cytostatic activity against certain cancer cells. While these studies did not specifically test this compound, the shared 7-hydroxycoumarin core suggests a potential area for future investigation into its apoptotic-inducing capabilities.

| Compound | Cell Line | Observed Effect | Reference |

| 7-Hydroxycoumarin | Human lung carcinoma cell lines | Induction of apoptosis and cell cycle disturbances | |

| 7-Hydroxycoumarin | A-427 (human adenocarcinoma) | Decrease of cyclin D1 |

Antiviral Effects against Relevant Viral Strains

Coumarin derivatives have been a significant area of interest in the development of new antiviral agents. Their potential has been explored against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and herpes simplex virus (HSV).

Studies on 7-hydroxycoumarin derivatives have revealed a range of antiviral activities. For instance, certain 7-hydroxy derivatives have been identified as active anti-HIV agents. In the context of HCV, while 7-hydroxy derivatives themselves were found to be ineffective against the Flaviviridae group of viruses, other modifications at the 7-position of the coumarin ring, such as 7-propyloxy and 7-benzoyl derivatives, showed activity against bovine viral diarrhoea virus (BVDV) and respiratory syncytial virus (RSV), respectively. This highlights the importance of the substituent at the 7-position in determining antiviral specificity and potency.

Although direct antiviral studies on this compound are not available, the known antiviral potential of the 7-hydroxycoumarin scaffold suggests that this compound could be a candidate for future antiviral screening.

| Coumarin Derivative Type | Target Virus | Activity | Reference |

| 7-Hydroxy derivatives | HIV | Active | |

| 7-Propyloxy derivatives | Bovine Viral Diarrhoea Virus (BVDV) | Active | |

| 7-Benzoyl derivatives | Respiratory Syncytial Virus (RSV) | Active | |

| 7-Hydroxy derivatives | Flaviviridae group (e.g., HCV) | Ineffective |

Immunomodulatory Effects (e.g., Macrophage Activity, Leukocyte Modulation)

The immunomodulatory properties of coumarins, including 7-hydroxycoumarin, have been investigated in pre-clinical models. These compounds have shown the ability to influence the activity of immune cells such as macrophages.

A study on the antitumor and immunomodulatory effects of coumarin and 7-hydroxycoumarin against Sarcoma 180 in mice revealed that both compounds could enhance macrophage migration activity. Furthermore, in in-vitro experiments, these coumarins were found to induce the production of Interleukin-12 (IL-12) in murine macrophages and could additively increase the release of IL-12 when combined with lipopolysaccharide (LPS), a potent immune stimulator. IL-12 is a key cytokine in the cell-mediated immune response. Another study demonstrated that 4-hydroxy-7-methoxycoumarin, a related derivative, could suppress inflammation in LPS-activated macrophages.

These findings indicate that the 7-hydroxycoumarin structure may possess immunomodulatory capabilities, suggesting that this compound could potentially modulate macrophage and leukocyte activity.

| Compound | Immune Cell/Model | Observed Effect | Reference |

| 7-Hydroxycoumarin | Murine Macrophages | Enhanced migration activity, induced IL-12 production | |

| Coumarin | Murine Macrophages | Enhanced migration activity, induced IL-12 production | |

| 4-Hydroxy-7-methoxycoumarin | LPS-activated RAW264.7 Macrophages | Suppression of inflammation |

Other Noteworthy Biological Activities (e.g., analgesic, antidiabetic, neuroprotective)

The diverse pharmacological profile of coumarin derivatives extends to analgesic, antidiabetic, and neuroprotective effects, as evidenced by numerous pre-clinical studies on compounds structurally related to this compound.

Analgesic Activity: While specific data for this compound is not detailed, studies on other coumarin derivatives have shown significant analgesic properties. For example, a series of substituted-N-(4-methyl-2-oxo-2H-chromen-7-yl) benzamides were synthesized and screened for in-vivo analgesic activity, with some compounds showing significant protection in the acetic acid-induced writhing animal model.

Antidiabetic Effects: The potential of coumarins as antidiabetic agents has been a subject of review. The parent compound, 7-hydroxycoumarin (umbelliferone), has been shown to significantly reduce elevated blood glucose levels and insulin (B600854) resistance in diabetic rats. Its mechanism is thought to involve the increased mobilization of GLUT4, a glucose transporter. Furthermore, coumarin itself has been found to reduce hepatic gluconeogenic enzymes in diabetic rats.

Neuroprotective Effects: Coumarin derivatives are also being explored for their neuroprotective potential in the context of neurodegenerative diseases. While direct studies on this compound are lacking, research on other coumarin derivatives has shown promising results. For instance, certain novel coumarin derivatives have demonstrated the ability to activate the TRKB-CREB-BDNF pathway and reduce caspase activity in neuronal cells, suggesting a potential to protect against neurodegeneration.

| Biological Activity | Compound/Derivative Type | Key Pre-clinical Finding | Reference |

| Analgesic | Substituted-N-(4-methyl-2-oxo-2H-chromen-7-yl) benzamides | Significant protection in acetic acid-induced writhing model | |

| Antidiabetic | 7-Hydroxycoumarin (Umbelliferone) | Reduced blood glucose and insulin resistance in diabetic rats | |

| Antidiabetic | Coumarin | Reduced hepatic gluconeogenic enzymes in diabetic rats | |

| Neuroprotective | Novel Coumarin Derivatives | Activation of TRKB-CREB-BDNF pathway and reduction of caspase activity |

Elucidation of Mechanisms of Action of 3 Butanoyl 7 Hydroxy 2h Chromen 2 One

Identification of Specific Molecular Targets and Binding Dynamics

The efficacy of a bioactive compound is rooted in its ability to selectively bind to and modulate the function of specific biological macromolecules. Research has identified several protein targets for coumarin (B35378) derivatives, including the specific compound 3-butanoyl-7-hydroxy-2H-chromen-2-one and its close analogs.

A significant molecular target identified for coumarin derivatives is human dipeptidyl peptidase III (hDPP III), a zinc-dependent exopeptidase involved in various pathophysiological processes, including pain modulation and cancer. In a study of various coumarin derivatives, a structurally similar compound, 3-benzoyl-7-hydroxy-2H-chromen-2-one, was identified as a potent inhibitor of hDPP III with an IC50 value of 1.10 μM.

Molecular docking and molecular dynamics (MD) simulations revealed that the inhibitor binds within the inter-domain cleft of hDPP III. The stability of this binding is largely attributed to the 7-hydroxy group on the coumarin core. This hydroxyl group, also present in this compound, is crucial for the interaction. The binding is further stabilized by interactions with key amino acid residues within the enzyme's binding site.

Table 1: Key Amino Acid Residues in hDPP III Interacting with a 7-Hydroxycoumarin Analog

| Interacting Residue | Role in Binding |

|---|---|

| Ile315 | Stabilization of the ligand in the binding pocket. |

| Ser317 | Contributes to the binding pattern and stability. |

| Glu329 | Forms key interactions with the ligand. |

| Phe381 | Involved in the stabilization of the compound. |

| Pro387 | Contributes to the overall binding mechanism. |

| Ile390 | Plays a role in the stabilization of the inhibitor. |

The inhibition of hDPP III by the 7-hydroxycoumarin analog occurs directly at the enzyme's active site. By occupying the inter-domain cleft, the inhibitor physically blocks the access of the natural substrate to the catalytic machinery of the enzyme, preventing its cleavage. This mode of action is characteristic of competitive inhibition, where the inhibitor and the substrate vie for the same binding site.

The potency of this inhibition is significantly influenced by the substituents on the coumarin ring. The presence of the hydroxyl group at the C7 position was found to be critical for high inhibitory activity, whereas substitution with other groups like benzoyl or methoxy (B1213986) at the same position led to a marked decrease in inhibition. This underscores the specific nature of the interactions required for effective enzyme active site inhibition.

The antimicrobial potential of coumarin derivatives is linked to their ability to interact with essential microbial proteins. One such target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a homolog of eukaryotic tubulin that is crucial for bacterial cell division. It forms a "Z-ring" at the division site, and its disruption is a key strategy for developing new antibiotics. Studies on 7-hydroxycoumarin derivatives have shown that they possess inhibitory activity against Bacillus subtilis FtsZ (BsFtsZ), disrupting the formation of the Z-ring and thereby inhibiting bacterial growth.

Another microbial enzyme target is phytase, which catalyzes the hydrolysis of phytate. Coumarin has been identified as a non-competitive inhibitor of phytase A from Aspergillus niger. In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), reducing the enzyme's catalytic efficiency without preventing substrate binding. This interaction suggests that this compound may also modulate the activity of such microbial enzymes.

Table 2: Interactions of Coumarins with Microbial Protein Targets

| Microbial Protein | Organism | Mechanism of Action |

|---|---|---|

| FtsZ | Bacillus subtilis | Inhibition of Z-ring formation, disrupting cell division. |

| Phytase A | Aspergillus niger | Non-competitive inhibition, reducing catalytic activity. |

Modulation of Cellular Pathways

By interacting with key molecular targets, this compound and related compounds can modulate entire cellular signaling cascades and regulatory networks, leading to broad physiological effects.

Signal transduction pathways are the networks through which cells communicate and respond to their environment. Coumarin compounds have been shown to interfere with these pathways at multiple levels. For instance, synthetic derivatives of 3-butanoyl-7-hydroxycoumarin have been evaluated as inhibitors of acetylcholinesterase (AChE). Inhibition of AChE, a key enzyme in the cholinergic signaling pathway, prevents the breakdown of the neurotransmitter acetylcholine, thereby modulating nerve signal transmission.

Furthermore, related coumarin compounds like 4-methylumbelliferone (B1674119) (a 7-hydroxycoumarin derivative) have been shown to affect critical cancer-related signaling pathways. This compound can suppress the activation of pathways such as Ras, PI3K/Akt, and Erk1/2, which are central to cell proliferation, survival, and metastasis. By inhibiting these pathways, such compounds can exert anti-tumor effects.

The ultimate effect of many signaling pathways is the alteration of gene expression. By modulating these pathways, coumarins can influence which genes are turned on or off. The related compound 4-methylumbelliferone has been demonstrated to significantly alter the gene expression profile of pancreatic cancer cells.

Studies have shown that treatment with this coumarin derivative leads to the up-regulation of genes involved in apoptosis (programmed cell death) and the down-regulation of genes that promote cell cycle progression. This modulation of gene expression represents a fundamental mechanism by which these compounds can control cell fate and inhibit cancer growth, shifting the cellular program from proliferation towards apoptosis.

Biochemical and Physiological Consequences of Activity in Cellular and Animal Models

Detailed experimental studies focusing specifically on the biochemical and physiological effects of this compound in cellular or animal models are not extensively documented in publicly available scientific literature. However, the biological activities of its core chemical scaffold, the 7-hydroxycoumarin (also known as umbelliferone), and closely related 3-acyl-7-hydroxycoumarin derivatives have been investigated, providing a predictive framework for its potential effects.

The 7-hydroxycoumarin structure is recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. rsc.org For instance, research into related 3-acetyl-7-hydroxycoumarin derivatives has revealed significant anti-inflammatory properties. In cellular models, certain Mannich bases derived from 3-acetyl-7-hydroxycoumarin have been shown to inhibit the release of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. rsc.org This suggests that this compound may possess similar anti-inflammatory potential, a hypothesis that warrants direct experimental validation.

Furthermore, derivatives of the broader coumarin family have demonstrated significant cytotoxic effects against various human cancer cell lines. nih.govmdpi.com For example, novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have shown potent cytotoxic activity against cell lines such as AGS (gastric carcinoma), with mechanisms involving cell cycle arrest at the G2/M phase and the induction of apoptosis. nih.gov While these compounds have different substitutions, the shared 7-hydroxycoumarin core points to a potential for anticancer activity that could be explored for this compound.

In the context of neurodegenerative diseases, brominated 7-hydroxy-4-methylcoumarin derivatives linked to pyrazole (B372694) have been evaluated as potential agents against Alzheimer's disease. In both in vitro and in vivo models, a lead compound from this series demonstrated significant acetylcholinesterase and monoamine oxidase (MAO) inhibitory activity, as well as promising antioxidant properties. researchgate.net These findings highlight the versatility of the 7-hydroxycoumarin scaffold and suggest that its derivatives, potentially including the 3-butanoyl variant, could be investigated for neuroprotective effects.

The following table summarizes the observed activities of closely related 7-hydroxycoumarin derivatives in cellular models.

| Compound Class | Cellular Model | Observed Biological Effect | Reference |

| Mannich bases of 3-acetyl-7-hydroxycoumarin | Macrophages | Inhibition of NO and TNF-α release | rsc.org |

| 7-hydroxy-4-phenyl-2H-chromen-2-one triazoles | AGS cancer cells | Cytotoxicity, G2/M cell cycle arrest, Apoptosis induction | nih.gov |

| Brominated 7-hydroxy-4-methylcoumarin pyrazoles | N/A (in vitro assay) | Acetylcholinesterase and MAO inhibition, Antioxidant activity | researchgate.net |

This table is based on data for related compounds due to the absence of specific studies on this compound.

Comparative Mechanistic Studies with Related Coumarin Derivatives

The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the 2H-chromen-2-one core. Comparative studies of compounds related to this compound reveal key structure-activity relationships (SAR).

Influence of the C3-Acyl Group: The acyl group at the C3 position is a critical determinant of activity. Studies on 3-acyl-4-hydroxycoumarins have shown that the length of the acyl chain can influence antibacterial activity. While specific comparative data for the 3-butanoyl group on a 7-hydroxycoumarin backbone is scarce, research on related structures suggests that modifying the C3 substituent is a viable strategy for tuning biological effects. For instance, the replacement of the acetyl group in 3-acetyl-7-hydroxycoumarin with more complex moieties, such as in the synthesis of Mannich bases, leads to potent anti-inflammatory agents. rsc.org

Influence of the C7-Hydroxy Group and its Substitution: The 7-hydroxy group is a common feature in many biologically active coumarins. Its presence and derivatization are crucial for activity. In a study on antifungal properties, derivatives of 7-hydroxycoumarin (umbelliferone) were synthesized and tested. mdpi.com The results indicated that O-alkylation and O-acylation with shorter alkyl and acyl groups could enhance antifungal activity. For instance, substituting the 7-hydroxy group with an allyl group resulted in a compound with a minimum inhibitory concentration (MIC) of 64 µg/mL against Aspergillus species, whereas introducing a larger geranyl group led to a decrease in activity (MIC > 1024 µg/mL). mdpi.com This suggests that the free hydroxyl at C7 in this compound is a key site for potential modification to modulate bioactivity.

Influence of Other Ring Substituents: The introduction of other functional groups on the benzene (B151609) ring of the coumarin scaffold significantly impacts the mechanism and potency.

Electron-withdrawing vs. Electron-donating Groups: The electronic properties of substituents play a major role. For antifungal activity, the introduction of electron-withdrawing groups, such as a nitro group at position 6 of the 7-hydroxycoumarin scaffold, was found to dramatically increase potency. mdpi.com Conversely, studies on the dimerization of 3-acetylcoumarin (B160212) derivatives found that strong electron-donating groups at the C7 position, such as methoxy or diethylamino groups, could destabilize radical intermediates and inhibit the reaction, a weaker donor like a methyl group had a less prominent effect. mdpi.com

Halogenation: Fluorination is a common strategy to enhance biological properties. The synthesis of monofluorinated analogues of 7-hydroxycoumarin-3-carboxylic acid at the 5-, 6-, and 8-positions was shown to modulate the acidity (pKa) of the 7-hydroxyl group, which in turn profoundly affected cellular efflux and binding to biological targets when conjugated to other molecules. nih.gov

The following table presents a comparative overview of the biological activities of various substituted coumarins, illustrating the structure-activity relationships.

| Compound/Derivative Class | Key Structural Feature | Biological Activity | Finding | Reference |

| 7-O-Allyl-Umbelliferone | Short alkyl chain at C7-OH | Antifungal | MIC = 64 µg/mL (vs A. fumigatus) | mdpi.com |

| 7-O-Geranyl-Umbelliferone | Long alkyl chain at C7-OH | Antifungal | Inactive (MIC > 1024 µg/mL) | mdpi.com |

| 6-Nitro-7-hydroxycoumarin | Electron-withdrawing group | Antifungal | High activity (MIC = 16 µg/mL) | mdpi.com |

| 7-hydroxy-4-phenyl-chromen-2-one-triazole (4d) | Phenyl at C4, Triazole at C7 | Anticancer (AGS cells) | Potent cytotoxicity (IC50 = 2.63 µM) | nih.gov |

These comparative data underscore that while the this compound scaffold holds therapeutic potential, its specific biological profile is finely tuned by its precise substitution pattern. The activities of related compounds provide a strong rationale for the synthesis and evaluation of this specific derivative and its analogues in various biological systems.

Structure Activity Relationship Sar Studies for 3 Butanoyl 7 Hydroxy 2h Chromen 2 One and Its Analogues

Impact of Butanoyl Group Modifications on Bioactivity

The substituent at the C3 position of the coumarin (B35378) ring plays a crucial role in determining the molecule's interaction with biological targets. For 3-butanoyl-7-hydroxy-2H-chromen-2-one, modifications to the butanoyl group, including alterations in chain length, the introduction of branching, and changes in saturation, can significantly modulate bioactivity.

Chain Length: The length of the alkyl chain at the C3 position influences the lipophilicity of the compound, which in turn affects its ability to cross cell membranes and bind to target proteins. Studies on related 4-hydroxycoumarins have shown that C3-alkyl derivatives with varying chain lengths exhibit a range of biological activities. nih.gov It is observed that increasing the chain length from an acetyl to a butanoyl and further to a hexanoyl group can lead to a corresponding increase in activity up to an optimal length, after which a further increase may lead to a decrease in activity due to steric hindrance or excessive lipophilicity.

Branching: The introduction of branching in the butanoyl chain can have a profound effect on the molecule's pharmacological profile. Branched chains can alter the steric profile of the molecule, potentially leading to a better fit in the binding pocket of a target enzyme or receptor. This can result in enhanced potency and selectivity. For instance, an isobutanoyl group in place of the n-butanoyl group could lead to a different level of activity.

Saturation: The degree of saturation of the butanoyl group is another critical factor. Introducing double or triple bonds within the chain can alter its geometry and electronic properties. For example, a butenoyl or butynoyl group would have a more rigid conformation compared to the flexible butanoyl chain, which could be advantageous for specific biological interactions.

Table 1: Illustrative Impact of Butanoyl Group Modifications on Bioactivity

| Modification of Butanoyl Group | Predicted Impact on Lipophilicity | Predicted Impact on Bioactivity | Rationale |

| Chain Length | |||

| Acetyl (shorter) | Lower | Potentially Lower | Reduced hydrophobic interactions with the target. |

| Butanoyl (reference) | Moderate | Baseline | Optimal balance of lipophilicity and steric factors for a specific target. |

| Hexanoyl (longer) | Higher | Potentially Higher or Lower | Increased hydrophobic interactions, but may introduce steric clashes. |

| Branching | |||

| Isobutanoyl | Similar to n-butanoyl | Potentially Higher | Improved steric fit in the binding pocket. |

| Saturation | |||

| Butenoyl (unsaturated) | Similar to butanoyl | Potentially Higher or Lower | A more rigid conformation may enhance or reduce binding affinity. |

This table is illustrative and the actual impact would depend on the specific biological target.

Role of the 7-Hydroxyl Group in Biological Interactions and Binding Affinity

The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form strong interactions with amino acid residues in the active site of enzymes or receptors. sunankalijaga.org This hydrogen bonding capability is often a determining factor in the potency of the compound. For instance, in the context of antimicrobial activity, the 7-hydroxyl group has been shown to be important for the compound's efficacy. sunankalijaga.org

Furthermore, the 7-hydroxyl group can influence the electronic properties of the entire coumarin ring system, which can affect its reactivity and interaction with biological macromolecules. nih.gov Acetylation or etherification of the 7-hydroxyl group often leads to a significant reduction or complete loss of biological activity, underscoring its importance. nih.gov This highlights that a free hydroxyl group at the C7 position is often a prerequisite for the biological activity of these coumarins.

Influence of Substituents on the Chromen-2-one Ring on Potency and Selectivity

Besides the C3 and C7 positions, substituents at other positions on the chromen-2-one ring can significantly influence the potency and selectivity of this compound analogues.

Position of Substituents: The position of a substituent on the benzene (B151609) ring of the coumarin nucleus is critical. For example, studies have shown that substituents at the C6 and C8 positions can have a more pronounced effect on anticancer activity compared to other positions. nih.gov

Nature of Substituents: The type of substituent also plays a vital role. The introduction of electron-withdrawing groups, such as nitro (NO₂) or halogen atoms, or electron-donating groups, like methoxy (B1213986) (OCH₃) or amino (NH₂) groups, can alter the electronic distribution of the coumarin ring. This, in turn, can affect the molecule's ability to interact with its biological target. For instance, the introduction of a nitro group has been shown to enhance the antifungal activity of some coumarin derivatives. mdpi.com

Bulky Groups: The introduction of bulky substituents can have varied effects. While they can increase van der Waals interactions with the target, they might also cause steric hindrance, preventing the molecule from fitting into the binding site. The impact of a bulky group is highly dependent on the topology of the specific biological target.

Table 2: Influence of Ring Substituents on Bioactivity

| Position | Substituent | General Effect on Bioactivity |

| C4 | Methyl | Can enhance activity in some cases. |

| C5 | Methoxy | Can influence electronic properties and binding. |

| C6 | Nitro | Often enhances antifungal and anticancer activity. mdpi.com |

| C8 | Amino | Can act as a hydrogen bond donor/acceptor. |

Correlation of Substituent Electronic and Steric Properties with Pharmacological Profiles

The pharmacological profiles of coumarin derivatives are intricately linked to the electronic and steric properties of their substituents.

Electronic Properties: The electron-donating or electron-withdrawing nature of a substituent can significantly impact the reactivity and binding affinity of the molecule. Electron-withdrawing groups, such as nitro or cyano groups, can increase the electrophilicity of the coumarin ring, which may be favorable for certain biological interactions. Conversely, electron-donating groups can increase the electron density, which might be beneficial for other types of interactions. The fungicidal activity of some coumarin derivatives has been shown to be enhanced by the presence of electron-withdrawing groups. mdpi.com

Steric Properties: The size and shape of substituents (steric factors) are critical for determining how well a molecule fits into the binding site of a biological target. A bulky substituent might be necessary to occupy a large hydrophobic pocket, leading to increased binding affinity. However, if the binding site is narrow, a bulky group will lead to steric clashes and a loss of activity. There is often a clear relationship between the size of a substituent and its biological activity, with an optimal size for maximum effect. mdpi.com

Rational Design Principles for Enhanced Biological Activity

Based on the structure-activity relationship studies of this compound and its analogues, several rational design principles can be formulated to guide the development of new derivatives with enhanced biological activity.

Optimize the C3-Acyl Chain: Systematically modify the length, branching, and saturation of the butanoyl group to fine-tune the lipophilicity and steric interactions for a specific biological target.

Strategic Substitution on the Chromen-2-one Ring: Introduce small, electronically active substituents at key positions (e.g., C6) to enhance potency. The choice of electron-donating or electron-withdrawing groups should be guided by the nature of the target.

Scaffold Hopping and Hybridization: Combine the this compound scaffold with other pharmacophores to create hybrid molecules with potentially novel or improved activities. nih.gov For instance, linking the coumarin core to a known bioactive moiety via a flexible or rigid linker can lead to compounds that interact with multiple targets or have enhanced affinity for a single target.

Computational Modeling: Employ computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the binding affinity and activity of newly designed analogues before their synthesis. This can help prioritize the most promising candidates and streamline the drug discovery process. mdpi.com

By applying these principles, medicinal chemists can rationally design and synthesize new analogues of this compound with improved pharmacological profiles, paving the way for the development of novel therapeutic agents.

Synthetic Modification and Derivatization Strategies for Expanding the Biological Profile